molecular formula C23H21N3OS B2510911 N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895000-78-9

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2510911
M. Wt: 387.5
InChI Key: QTGFENVBUCAVBP-UHFFFAOYSA-N
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Description

The compound "N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide" is a complex organic molecule that likely contains a thiazole ring, a benzene ring, and a pyridine moiety. While the specific compound is not directly discussed in the provided papers, similar structures and functionalities are explored, such as benzothiazolium bromides, arylimidazo[1,2-α]pyridines, and thiazolyl hydrazides, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control over reaction conditions to achieve the desired selectivity and yield. For instance, the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes is promoted by triethylamine and results in a mixture of isomeric tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which can be further processed to obtain different structural configurations . Similarly, the bis-cyanation of arylimidazo[1,2-α]pyridines is catalyzed by Cp*Rh(III) and involves double C-H activation, demonstrating the complexity and precision required in such synthetic processes .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from X-ray diffraction data, providing detailed information about the arrangement of atoms in the crystal lattice . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and validate molecular structures, as seen in the study of N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-2-ylmethylene-chloro-acetic acid hydrazide .

Chemical Reactions Analysis

The chemical reactions involving thiazole-based compounds can be quite diverse, ranging from cycloaddition reactions to C-H activation processes. The reactivity of these compounds is influenced by their electronic structure, as indicated by the calculated HOMO and LUMO energies, which suggest the possibility of charge transfer within the molecule . The presence of functional groups such as nitro, cyano, and hydrazide moieties can lead to various reaction pathways and the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-based compounds are closely related to their molecular structure. The presence of hydrogen bonding interactions, such as CH···O and CH···N, can significantly affect the properties of these molecules, including their solubility, melting points, and potential for molecular self-assembly . Spectroscopic data, including NMR spectra, provide valuable information about the electronic environment of the atoms within the molecule and can be used to infer certain physical properties .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research has focused on synthesizing various derivatives and analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. For instance, a study by Krauze et al. (2007) explored alternative products in one-pot reactions involving related compounds, showcasing the versatility in synthesizing different derivatives (Krauze, Vilums, Sīle, & Duburs, 2007). Another study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of similar compounds, emphasizing the efficiency and environmental benefits of this method (Raval, Naik, & Desai, 2012).

Antimicrobial Activities

Several studies have evaluated the antimicrobial properties of compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. Suresh, Lavanya, and Rao (2016) synthesized novel derivatives and found them to exhibit significant antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016). Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) reported similar findings, with their synthesized compounds showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Anticancer Potential

The potential anticancer properties of related compounds have also been a subject of interest. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, which exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Additional Applications

Other research has delved into the development of novel compounds for various purposes. For example, Desai, Jadeja, and Khedkar (2022) conducted antimicrobial studies and in silico molecular docking studies on sulfur-containing pyrazole-pyridine hybrids (Desai, Jadeja, & Khedkar, 2022). Additionally, Li, Chu, Liu, and Wang (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGFENVBUCAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

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